5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a furan ring fused to a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of a suitable pyrazolone derivative with a furan derivative, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various derivatives, including oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of 5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid include its potential use as a bioactive molecule. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry: In industry, the compound can be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism by which 5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but may differ in the substituents attached to the pyrazolo ring.
Furan derivatives: Compounds containing furan rings can have varying substituents and functional groups.
Uniqueness: 5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid stands out due to its specific combination of the furan and pyrazolo[1,5-a]pyrimidine rings, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c15-11(16)8-6-7(9-2-1-5-17-9)13-10-3-4-12-14(8)10/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEZJZUERGODAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=CC=NN3C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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